Anatalline

Description

Structure

3D Structure

Properties

IUPAC Name |

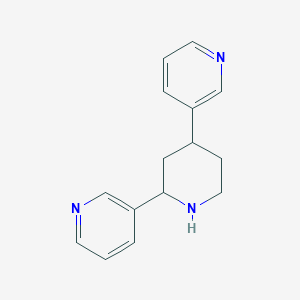

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWQBMIVVHLMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332132 | |

| Record name | Anatalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18793-19-6 | |

| Record name | Anatalline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anatalline: A Technical Guide to its Discovery, Isolation, and Characterization in Tobacco

Abstract

Anatalline, a minor pyridine alkaloid found in Nicotiana species, has garnered increasing interest within the scientific community. Initially identified as cis-2,4-di(3-pyridyl)piperidine, this compound serves as a valuable biomarker for distinguishing between users of different tobacco products and presents a subject of study in plant biochemistry and alkaloid biosynthesis. This technical guide provides a comprehensive overview of the discovery of this compound, its biosynthetic origins, and detailed, field-proven methodologies for its extraction, isolation, purification, and characterization from tobacco. This document is intended for researchers, scientists, and drug development professionals seeking to work with this intriguing minor alkaloid.

Introduction to this compound

This compound (Chemical Formula: C₁₅H₁₇N₃; Molecular Weight: 239.32 g/mol ) is a structural isomer of anatabine and a constituent of the complex alkaloid profile of tobacco. Unlike the major alkaloid nicotine, which can constitute up to 95% of the total alkaloid content, this compound is present in significantly lower concentrations. Its presence and concentration can vary between different Nicotiana species and are influenced by factors such as plant genetics and environmental conditions. The primary significance of this compound in current research lies in its application as a selective biomarker to differentiate between the use of combusted tobacco products, smokeless tobacco, and Electronic Nicotine Delivery Systems (ENDS). This is because nicotelline, a related alkaloid, is primarily formed from the pyrolysis of this compound during tobacco combustion and is not naturally abundant in the tobacco leaf.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N₃ | |

| Molecular Weight | 239.32 g/mol | |

| IUPAC Name | cis-2,4-di(3-pyridyl)piperidine | |

| CAS Number | 1189431-36-4 |

Discovery and Biosynthesis

This compound was first isolated and its structure as 2,4-di(3-pyridyl)piperidine was determined in 1968 by Kisaki and coworkers from the roots of Nicotiana tabacum. Subsequent research has confirmed its presence in tobacco leaves as well.

The biosynthesis of this compound, like other pyridine alkaloids in tobacco, originates from nicotinic acid, which forms the pyridine rings. It is hypothesized that this compound is synthesized solely from nicotinic acid, possibly through the dimerization of a nicotinic acid metabolite. Studies on Nicotiana tabacum cv. BY-2 cell cultures have shown that the accumulation of this compound, along with anatabine, can be significantly induced by the application of methyl jasmonate, a plant stress hormone. This suggests that this compound biosynthesis is part of the plant's defense mechanism.

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Anatalline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anatalline, a minor tobacco alkaloid with the systematic name 2,4-di(3-pyridyl)piperidine, presents a compelling case study in stereochemistry and its influence on biological activity. This technical guide provides a comprehensive analysis of the this compound molecule, delving into its core chemical structure, the nuances of its stereoisomers, and the methodologies for their synthesis, separation, and characterization. As the pharmaceutical industry increasingly recognizes the profound impact of stereoisomerism on drug efficacy and safety, a thorough understanding of molecules like this compound is paramount for the development of novel therapeutics. This document serves as a foundational resource for researchers exploring the chemical space of piperidine alkaloids and their potential as modulators of nicotinic acetylcholine receptors (nAChRs) and other biological targets.

The this compound Scaffold: A Structural Overview

This compound is a heterocyclic compound featuring a central piperidine ring substituted with two pyridyl groups at the 2 and 4 positions.[1] Its molecular formula is C₁₅H₁₇N₃, and its structure was first elucidated in 1968.[2][3] The biosynthesis of this compound is believed to originate from nicotinic acid, a common precursor for many tobacco alkaloids.[1][3]

The core structure of this compound is significant for several reasons. The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional arrangement. The two pyridyl moieties are key pharmacophoric features, capable of engaging in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for binding to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇N₃ | [2] |

| Molecular Weight | 239.32 g/mol | [1] |

| IUPAC Name | 3-(2-(pyridin-3-yl)piperidin-4-yl)pyridine | [2] |

| CAS Number | 18793-19-6 (for cis-isomer) | [4] |

The Stereochemical Complexity of this compound

The presence of two stereocenters at the C2 and C4 positions of the piperidine ring gives rise to stereoisomerism in this compound. This results in the existence of two diastereomers: cis-Anatalline and trans-Anatalline. Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers of this compound:

-

(2R,4S)-2,4-di(3-pyridyl)piperidine and (2S,4R)-2,4-di(3-pyridyl)piperidine (enantiomers of cis-Anatalline)

-

(2R,4R)-2,4-di(3-pyridyl)piperidine and (2S,4S)-2,4-di(3-pyridyl)piperidine (enantiomers of trans-Anatalline)

The spatial arrangement of the two pyridyl groups relative to the piperidine ring defines the cis and trans configurations and significantly influences the overall shape and polarity of the molecule. This, in turn, is expected to have a profound impact on their biological activity.[5]

Synthesis of this compound Stereoisomers

The controlled synthesis of individual this compound stereoisomers is a significant challenge that requires sophisticated asymmetric synthesis strategies. While the synthesis of racemic cis- and trans-2,4-disubstituted piperidines has been reported, the enantioselective synthesis of each of the four this compound stereoisomers is not yet well-documented in publicly available literature.[6][7] However, general methodologies for the stereoselective synthesis of related piperidine derivatives can be adapted.

A plausible synthetic strategy would involve the use of chiral auxiliaries or catalysts to control the stereochemistry at the C2 and C4 positions during the formation of the piperidine ring.[8][9] For instance, a diastereoselective synthesis could be achieved by controlling the reaction sequence.[6]

Conceptual Experimental Protocol: Asymmetric Synthesis of a 2,4-Disubstituted Piperidine Scaffold

This conceptual protocol outlines a general approach that could be adapted for the synthesis of specific this compound stereoisomers.

-

Chiral Building Block Preparation: Start with a commercially available chiral starting material, such as an amino acid or a chiral epoxide, to introduce the first stereocenter.

-

Piperidine Ring Formation: Employ a ring-closing metathesis or an intramolecular cyclization reaction to form the piperidine ring. The stereochemistry of the existing chiral center can influence the formation of the second stereocenter.

-

Introduction of Pyridyl Groups: The pyridyl moieties can be introduced via nucleophilic substitution or cross-coupling reactions at the appropriate positions of the piperidine precursor.

-

Stereochemical Control: The use of chiral catalysts, such as rhodium or ruthenium complexes, during hydrogenation or other transformations can be crucial for establishing the desired stereochemistry.[10]

-

Purification and Characterization: Each stereoisomer must be carefully purified using chiral chromatography and its absolute configuration confirmed using techniques like X-ray crystallography and vibrational circular dichroism (VCD).

Separation and Characterization of Stereoisomers

The separation and characterization of the individual this compound stereoisomers are critical for understanding their distinct biological properties. Due to their identical physical properties in an achiral environment, the separation of enantiomers requires chiral techniques.[11]

4.1. Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for separating enantiomers.[12] The choice of CSP is crucial and often requires screening of various column types (e.g., polysaccharide-based, protein-based) and mobile phase compositions.

Detailed Experimental Protocol: Chiral HPLC Separation of this compound Isomers

-

Column: A polysaccharide-based chiral column, such as a Chiralpak IA or IB, is a good starting point.

-

Mobile Phase: A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol is typically used. The ratio of the solvents is optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally employed.

-

Detection: UV detection at a wavelength where the pyridyl rings absorb (around 260 nm) is suitable.

-

Temperature: Column temperature should be controlled to ensure reproducibility.

4.2. Spectroscopic and Spectrometric Characterization

Once separated, each stereoisomer must be thoroughly characterized to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity and the cis/trans configuration of the pyridyl groups. The coupling constants between the protons on the piperidine ring can provide definitive information about their relative stereochemistry.[7][10][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. Tandem MS (MS/MS) can provide fragmentation patterns that may help in distinguishing between isomers.

-

X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule.[14] Obtaining a single crystal of each stereoisomer suitable for X-ray diffraction provides an unambiguous three-dimensional structure.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to distinguish between enantiomers based on their differential absorption of left and right circularly polarized light.

Biological Activity and Pharmacological Significance

The stereochemistry of a drug molecule can have a dramatic effect on its pharmacological activity.[9][15] Enantiomers can exhibit different potencies, efficacies, and even different mechanisms of action at their biological targets.[16] While specific studies on the individual stereoisomers of this compound are limited, research on related nicotinic receptor agonists provides valuable insights.

It is well-established that nicotinic acetylcholine receptors (nAChRs) exhibit stereoselectivity.[2] For example, the enantiomers of nicotine and other minor tobacco alkaloids show different binding affinities and functional activities at various nAChR subtypes.[2][17] Given the structural similarity of this compound to other nAChR ligands, it is highly probable that its stereoisomers will also display differential activity at these receptors.

Hypothesized Pharmacological Differentiation of this compound Stereoisomers:

-

Receptor Binding Affinity: The four stereoisomers are likely to have different binding affinities for various nAChR subtypes (e.g., α4β2, α7). This is because the precise three-dimensional arrangement of the pyridyl groups and the piperidine nitrogen will determine the quality of the fit within the receptor's binding pocket.

-

Functional Activity: The isomers may act as full agonists, partial agonists, or even antagonists at different nAChR subtypes. This functional differentiation is a common phenomenon among stereoisomers.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the stereoisomers can also differ, leading to variations in their in vivo efficacy and safety profiles.

Future Research Directions:

A systematic investigation into the pharmacological properties of the four pure this compound stereoisomers is warranted. This should include:

-

In vitro binding assays to determine their affinity for a panel of nAChR subtypes.

-

Functional assays (e.g., electrophysiology, calcium imaging) to characterize their agonist/antagonist activity.

-

In vivo studies to assess their pharmacokinetic profiles and potential therapeutic effects in models of neurological disorders where nAChRs are implicated, such as Alzheimer's disease, Parkinson's disease, and addiction.

Conclusion

This compound serves as an exemplary model for the critical role of stereochemistry in chemical and biological sciences. Its four distinct stereoisomers, arising from both cis/trans diastereomerism and enantiomerism, likely possess unique pharmacological profiles. This in-depth guide has outlined the fundamental structural features of this compound, provided a roadmap for the synthesis and separation of its stereoisomers, and highlighted the importance of their individual characterization. For researchers in drug discovery and development, a comprehensive understanding of such stereochemical nuances is not merely an academic exercise but a crucial step towards the rational design of safer and more effective medicines. The exploration of the full chemical and biological diversity of the this compound stereoisomers holds significant promise for uncovering novel therapeutic agents.

References

-

A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed which enables the complete control of reaction selectivity merely by changing the order of the reaction sequence. These targets provide convenient platforms for drug discovery which contain easily modified points of diversity. Organic Letters, [Link]

-

This compound | C15H17N3 | CID 443848 - PubChem. National Center for Biotechnology Information, [Link]

-

A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, [Link]

-

This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). - ResearchGate. ResearchGate, [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, [Link]

-

Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3)-Piperidinyl Alanine: Medicinally Relevant Constrained Cyclic Amino Acids. ResearchGate, [Link]

-

Strategy for the enantioselective synthesis of trans-2,4-disubstituted piperidines: application to the CCR3 antagonist IS811. The Journal of Organic Chemistry, [Link]

-

Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, [Link]

-

A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Marine Drugs, [Link]

-

Synthesis, characterization, and biological assessment of the four stereoisomers of the H(3) receptor antagonist 5-fluoro-2-methyl-N-[2-methyl-4-(2-methyl[1,3']bipyrrolidinyl-1'-yl)phenyl]benzamide. Bioorganic & Medicinal Chemistry Letters, [Link]

-

CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. Organic Spectroscopy International, [Link]

-

A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, [Link]

-

18793-19-6 | Cis-2,4-di(3-pyridyl)piperidine | Tetrahedron. Tetrahedron, [Link]

-

3,3'-[(2R,4S)-2,4-Piperidinediyl]bis-pyridiine, cis-2,4-Di(3-pyridyl)piperidine - ChemBK. ChemBK, [Link]

-

From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors. Molecules, [Link]

-

Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Hilaris Publisher, [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. International Journal of Molecular Sciences, [Link]

-

Stereochemistry in Drug Action. The Journal of Clinical Pharmacology, [Link]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, [Link]

-

The synthesis and preliminary pharmacological evaluation of racemic cis and trans 3-alkylfentanyl analogues. ResearchGate, [Link]

-

Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology, [Link]

-

[Preparations and biological properties of chiral compounds]. PubMed, [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, [Link]

-

column hplc separation: Topics by Science.gov. Science.gov, [Link]

-

II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, [Link]

-

Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. Molecules, [Link]

-

X-Ray Crystallography of Chemical Compounds. The Open Conference Proceedings Journal, [Link]

Sources

- 1. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors [mdpi.com]

- 2. The competition of (-)-[3H]nicotine binding by the enantiomers of nicotine, nornicotine and anatoxin-a in membranes and solubilized preparations of different brain regions of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tutorchase.com [tutorchase.com]

- 8. researchgate.net [researchgate.net]

- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. clemlab.sitehost.iu.edu [clemlab.sitehost.iu.edu]

- 12. column hplc separation: Topics by Science.gov [science.gov]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biomedgrid.com [biomedgrid.com]

- 17. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Biosynthetic Pathway of Anatalline in Nicotiana tabacum

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Anatalline, a minor pyridine alkaloid found in Nicotiana tabacum, is gaining prominence as a specific biomarker for distinguishing between users of different tobacco products. Composed of a piperidine ring substituted with two pyridine moieties, its biosynthesis is intrinsically linked to the well-documented nicotine alkaloid pathway, yet the precise enzymatic steps leading to its formation remain largely uncharacterized. This technical guide synthesizes the current understanding of this compound biosynthesis, presenting a hypothetical pathway grounded in precursor studies and knowledge of related alkaloid synthesis. We delve into the regulatory networks, primarily governed by jasmonate signaling, that control its production. Furthermore, this guide provides detailed, field-proven experimental protocols for pathway elucidation, including isotopic labeling studies and analytical quantification by GC-MS and LC-MS/MS, designed to empower researchers in resolving the existing knowledge gaps.

Introduction: The Molecular Architecture and Significance of this compound

The pyridine alkaloids of tobacco (Nicotiana tabacum L.) are a well-studied class of secondary metabolites, with nicotine being the most abundant and pharmacologically significant member[1][2]. Nicotine typically constitutes over 90% of the total alkaloid content, with minor alkaloids such as nornicotine, anabasine, and anatabine comprising the remainder[1][2]. Among these is this compound [cis-2,4-di(3-pyridyl)piperidine], a structurally intriguing alkaloid first isolated from tobacco roots in 1968[3].

While present in trace amounts in most tobacco products, this compound has emerged as a crucial biomarker in public health research. Its presence and ratio to other alkaloids can help differentiate exposure to combusted versus smokeless tobacco products[4]. Despite its growing importance, the biosynthetic pathway of this compound is not fully resolved. It is hypothesized to be derived entirely from nicotinic acid, distinguishing it from nicotine, which incorporates a pyrrolidine ring from polyamine metabolism[3][4]. This guide provides a comprehensive overview of the proposed biosynthetic route, its regulation, and the experimental frameworks required for its complete elucidation.

The Building Blocks: Precursor Supply for this compound Synthesis

The biosynthesis of all pyridine alkaloids in Nicotiana originates in the roots and relies on precursors from primary metabolism[4][5]. The formation of this compound is believed to be solely dependent on the pyridine ring precursor, nicotinic acid.

The Pyridine Ring: The NAD+ Pathway

Unlike in microorganisms, the pyridine ring of tobacco alkaloids is synthesized in plants via the quinolinate pathway, which also supplies nicotinamide adenine dinucleotide (NAD), an essential redox cofactor[3][5]. The key steps are:

-

Aspartate to Quinolinate: The pathway begins with the conversion of aspartate to α-iminosuccinic acid, catalyzed by Aspartate Oxidase (AO) . Subsequently, Quinolinate Synthase (QS) catalyzes the condensation of α-iminosuccinic acid with glyceraldehyde 3-phosphate to form quinolinic acid[6].

-

Quinolinate to Nicotinic Acid Mononucleotide (NAMN): Quinolinate Phosphoribosyltransferase (QPT) then converts quinolinic acid to nicotinic acid mononucleotide. Notably, N. tabacum possesses two QPT genes; QPT2 is specifically induced in the roots by jasmonate signaling and is associated with alkaloid biosynthesis, whereas QPT1 is constitutively expressed and likely involved in primary NAD+ synthesis[5].

-

Formation of Nicotinic Acid: The final step, the conversion of NAMN to free nicotinic acid for alkaloid synthesis, is not yet fully understood[5]. This free nicotinic acid serves as the direct precursor for the pyridine moieties in this compound.

The Proposed Biosynthetic Pathway of this compound

While the enzymes that catalyze the final coupling steps for most pyridine alkaloids remain elusive, a hypothetical pathway for this compound can be constructed based on precursor feeding studies and its structural similarity to anatabine[7]. Anatabine is thought to arise from the dimerization of a nicotinic acid-derived metabolite[3][8]. It is plausible that this compound is formed through a related, but distinct, condensation mechanism.

The proposed pathway involves the coupling of two nicotinic acid-derived units to form the 2,4-di(3-pyridyl)piperidine structure of this compound. This reaction likely proceeds through one or more unstable intermediates. A crucial class of enzymes implicated in the late stages of pyridine alkaloid biosynthesis are the Berberine Bridge Enzyme-Like (BBL) proteins . These vacuole-localized flavoproteins are known to be required for the synthesis of nicotine, anabasine, and anatabine[4][9]. Knocking out BBL genes has been shown to terminate anatabine biosynthesis, suggesting their involvement in the final ring-forming steps[9][10]. It is highly probable that specific BBL isoforms also catalyze the final cyclization reaction in this compound formation.

Caption: A hypothetical pathway for this compound biosynthesis in N. tabacum.

Regulatory Network: Jasmonate-Mediated Induction

The biosynthesis of pyridine alkaloids, including this compound, is tightly regulated and primarily induced in response to herbivory or mechanical wounding. This response is mediated by the plant hormone jasmonate (JA) and its volatile derivative, methyl jasmonate (MeJA)[5][11].

Application of MeJA to N. tabacum cell cultures has been shown to strongly induce the accumulation of this compound, elevating it to one of the most abundant alkaloids alongside anatabine[3][12][13]. This induction is controlled by a well-defined transcriptional cascade:

-

JA Perception: The signal is perceived by the F-box protein COI1 .

-

Transcription Factor Activation: This leads to the degradation of JAZ repressor proteins, liberating the master transcription factor MYC2 .

-

Gene Expression: MYC2 directly and indirectly activates a suite of downstream transcription factors, including members of the Ethylene Response Factor (ERF) family (e.g., ERF189), which are clustered at the NIC2 regulatory locus[11][14]. These ERFs then bind to the promoters of alkaloid biosynthetic genes, such as QPT2 and PMT, to coordinate their expression[5][11].

Although this pathway has been primarily characterized for nicotine biosynthesis, the coordinated induction of this compound strongly suggests it is governed by the same regulatory regulon.

Caption: Jasmonate signaling cascade regulating alkaloid production.

Experimental Protocols for Pathway Elucidation

Resolving the hypothetical steps in this compound biosynthesis requires a multi-faceted experimental approach combining metabolic tracing, enzymology, and analytical chemistry.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into final products[15]. Feeding stable isotope-labeled compounds to a biological system and analyzing their incorporation provides direct evidence of biosynthetic origins[16][17].

Protocol: Stable Isotope Feeding in N. tabacum BY-2 Cell Cultures

-

Culture Preparation: Establish a suspension culture of Nicotiana tabacum cv. BY-2 cells in a suitable medium (e.g., Murashige and Skoog). Grow cells for 5-7 days until they reach the late-logarithmic growth phase.

-

Precursor Preparation: Prepare a sterile stock solution of a labeled precursor. For this compound, ¹³C- or ¹⁵N-labeled nicotinic acid is the primary candidate. A typical final concentration in the culture is 0.1-1.0 mM.

-

Elicitation and Feeding:

-

To induce alkaloid biosynthesis, add MeJA to the cell culture to a final concentration of 100 µM.

-

Simultaneously, add the sterile-filtered labeled precursor to the culture. A control culture should be run in parallel, receiving MeJA and an equivalent amount of unlabeled precursor.

-

-

Incubation: Incubate the cultures for 24-72 hours under standard growth conditions (e.g., 25°C, 120 rpm, dark).

-

Harvesting and Extraction:

-

Harvest the cells by vacuum filtration. Lyophilize the cells for dry weight determination.

-

Homogenize a known quantity of dried cells (e.g., 100 mg) in an alkaline solution (e.g., 2 mL of 3% NH₄OH).

-

Perform liquid-liquid extraction by adding an organic solvent such as dichloromethane or a chloroform:methanol mixture. Vortex thoroughly and centrifuge to separate the phases.

-

Collect the organic phase and repeat the extraction. Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Analysis: Re-dissolve the dried extract in a suitable solvent. Analyze via high-resolution LC-MS or NMR spectroscopy to determine the mass shift or signal enhancement corresponding to the incorporation of the stable isotope into the this compound molecule.

Caption: Workflow for stable isotope labeling experiments.

Analytical Methods for this compound Quantification

Accurate quantification of this compound is essential for genetic studies, biomarker validation, and pathway engineering. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the preferred methods.

Data Presentation: Analytical Methodologies

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |

| Principle | Separates volatile compounds based on boiling point and polarity. | Separates compounds based on polarity; highly sensitive and specific. |

| Sample Prep | Alkaline liquid-liquid extraction, solvent evaporation. | Alkaline liquid-liquid extraction or solid-phase extraction. |

| Column | Fused silica capillary column (e.g., NB-54)[4]. | Reversed-phase C18 column (e.g., X-Bridge BEH)[18][19]. |

| Ionization | Electron Ionization (EI) at 70 eV[4]. | Positive Electrospray Ionization (ESI+)[4]. |

| MS Detection | Full Scan or Selected Ion Monitoring (SIM). | Selected Reaction Monitoring (SRM) for high specificity[4]. |

| Key Advantage | Excellent separation of cis and trans isomers of this compound[12][13]. | Superior sensitivity and selectivity, ideal for complex matrices like urine[4][20]. |

| Reference | Häkkinen et al., 2004[12]; Benchchem[4] | Jacob et al., 2022[18][19] |

Quantitative Insights: this compound Accumulation

Quantitative data on this compound is sparse, but studies on elicited cell cultures provide valuable insights into its production potential.

| Condition | Analyte | Concentration / Level | Notes | Reference |

| N. tabacum BY-2 Cells + 100 µM MeJA | This compound | Becomes one of the most abundant alkaloids | Accumulates in two isomeric forms (cis and trans) at similar concentrations. | Häkkinen et al., 2004[3][12][13] |

| N. tabacum BY-2 Cells + 100 µM MeJA | Anatabine | Most abundant alkaloid alongside this compound | Also strongly induced by methyl jasmonate. | Häkkinen et al., 2004[3][12][13] |

| Smoker's Urine (Median) | Anatabine | 4.02 ng/mL | Provides a baseline for typical exposure levels of a related alkaloid. | Meger et al., 2002[20] |

Conclusion and Future Directions

The biosynthetic pathway of this compound in Nicotiana tabacum represents a compelling area of plant biochemistry that is ripe for discovery. While its origin from nicotinic acid is strongly supported, the specific enzymatic machinery responsible for the crucial dimerization and cyclization steps remains a "black box." The BBL family of enzymes are prime candidates for catalyzing the final step, a hypothesis that can be rigorously tested through a combination of gene silencing (RNAi/CRISPR) in tobacco hairy roots and in vitro assays with heterologously expressed BBL proteins.

Future research should focus on:

-

Enzyme Discovery: Utilizing transcriptomic data from MeJA-induced tobacco roots to identify co-expressed genes with known alkaloid pathway regulators (e.g., MYC2, ERF189) to pinpoint novel candidate enzymes.

-

Mechanistic Studies: Combining site-directed mutagenesis of candidate enzymes with advanced structural biology to understand the catalytic mechanism of pyridyl ring coupling.

-

Metabolic Engineering: Once the pathway is fully elucidated, there is potential to engineer tobacco plants or microbial hosts for enhanced production of this compound as a high-purity analytical standard for research and diagnostic applications[21][22].

By integrating the classical approach of isotopic labeling with modern genetic and analytical tools, the complete elucidation of the this compound biosynthetic pathway is an achievable and worthwhile endeavor for the scientific community.

References

- Current time information in Shropshire, GB. (n.d.). Google.

-

Shoji, T., & Yuan, L. (2021). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Plant Physiology, 186(4), 1849-1862. Available from: [Link]

-

Lewis, R. S., & Jack, A. M. (2019). Molecular regulation and genetic manipulation of alkaloid accumulation in tobacco plants. In Nicotiana tabacum. IntechOpen. Available from: [Link]

-

Putrescine N-methyltransferase. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]

-

Dewey, R. E., & Xie, J. (2013). Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum. Phytochemistry, 94, 10-27. Available from: [Link]

-

Dewey, R. E., & Xie, J. (2013). Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum. Pure Help Center. Available from: [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures. Planta Medica, 70(10), 936-941. Available from: [Link]

-

Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum (note: one arrow may represent more than one reaction). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Junker, A., Fischer, J., Sichhart, Y., Brandt, W., & Dräger, B. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. Frontiers in Plant Science, 4, 260. Available from: [Link]

-

Junker, A., Fischer, J., Sichhart, Y., Brandt, W., & Dräger, B. (2013). Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase. SciSpace. Available from: [Link]

-

Hibi, N., Fujita, T., Hatano, M., Hashimoto, T., & Yamada, Y. (1994). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences, 91(21), 9906-9910. Available from: [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Thieme Connect. Available from: [Link]

-

Putrescine N-methyltransferase. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

De Borne, F. D., et al. (2020). Genetic attenuation of alkaloids and nicotine content in tobacco (Nicotiana tabacum). Plant Science, 293, 110423. Available from: [Link]

-

Jacob, P., St. Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 863-871. Available from: [Link]

-

Jacob, P., St. Helen, G., Yu, L., Nardone, N., Havel, C., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 888251. Available from: [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. Available from: [Link]

-

Wagschal, A., & Dickschat, J. S. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2598-2612. Available from: [Link]

-

Kariyat, R. R., et al. (2021). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). BMC Plant Biology, 21(1), 1-15. Available from: [Link]

-

Kautsar, S. A., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Nature Chemical Biology, 18(3), 295-304. Available from: [Link]

-

Jack, A. M., et al. (2024). BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. Phytochemistry, 221, 114363. Available from: [Link]

-

Shoji, T., & Hashimoto, T. (2015). Biosynthesis and regulation of tobacco alkaloids. ResearchGate. Available from: [Link]

-

This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Kautsar, S. A., et al. (2021). An isotopic labeling approach linking natural products with biosynthetic gene clusters. Nature Chemical Biology, 18(3), 295-304. Available from: [Link]

-

Meger, M., et al. (2002). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of Chromatography B, 778(1-2), 195-205. Available from: [Link]

-

BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. (2025). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Cai, J., et al. (2019). Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Journal of Chromatography B, 1114-1115, 139-146. Available from: [Link]

-

Shoji, T., & Hashimoto, T. (2017). A model for evolution and regulation of nicotine biosynthesis regulon in tobacco. Plant Signaling & Behavior, 12(7), e1342502. Available from: [Link]

-

Dickschat, J. S. (2016). Isotopic labelings for mechanistic studies. Natural Product Reports, 33(1), 83-113. Available from: [Link]

-

Carbonell, P., et al. (2018). A computational workflow for the expansion of heterologous biosynthetic pathways to natural product derivatives. Nature Communications, 9(1), 1-11. Available from: [Link]

-

Reed, J., & Osbourn, A. (2018). Metabolic engineering in Nicotiana benthamiana. Semantic Scholar. Available from: [Link]

-

Chen, Y., et al. (2022). Deep learning driven biosynthetic pathways navigation for natural products with BioNavi-NP. Nature Communications, 13(1), 1-14. Available from: [Link]

-

Häkkinen, S. T., et al. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. Available from: [Link]

-

Singh, R., et al. (2023). Metabolic Engineering of Nicotiana for Anti-Cancer Compound. Encyclopedia.pub. Available from: [Link]

-

Goossens, A., et al. (2021). Engineering Metabolism in Nicotiana Species: A Promising Future. Trends in Biotechnology, 39(7), 659-670. Available from: [Link]

-

Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. (2015). PMC - PubMed Central. Available from: [Link]

-

Reed, J., & Osbourn, A. (2018). Metabolic engineering in Nicotiana benthamiana. CoLab. Available from: [Link]

-

Metabolism of nicotelline and this compound. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Vanholme, R., et al. (2012). Enzyme-Enzyme Interactions in Monolignol Biosynthesis. Frontiers in Plant Science, 3, 1-7. Available from: [Link]

-

Biosynthetic Pathway of α‐Solanine. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. Molecular genetics of alkaloid biosynthesis in Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. race.elsevierpure.com [race.elsevierpure.com]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A model for evolution and regulation of nicotine biosynthesis regulon in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An isotopic labeling approach linking natural products with biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 20. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Engineering Metabolism in Nicotiana Species: A Promising Future - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of Anatalline

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The study of minor tobacco alkaloids presents a compelling frontier in pharmacology. Among these, Anatalline, or cis-2,4-di(3-pyridyl)piperidine, remains an enigmatic molecule. While its presence is utilized as a biomarker to differentiate tobacco product usage, its direct pharmacological activity and mechanism of action are largely uncharted territories in peer-reviewed scientific literature.[1][2][3] This guide, therefore, deviates from a declarative exposition of a known mechanism. Instead, it serves as a strategic and methodological roadmap for the scientific investigation of this compound's potential therapeutic activities. As Senior Application Scientists, we present a framework grounded in established pharmacological principles, designed to rigorously explore and elucidate the molecular interactions of this compound.

Part 1: Foundational Understanding and Hypothesis Generation

This compound is a minor alkaloid found in Nicotiana tabacum, with its accumulation notably induced by methyl jasmonate in cell cultures.[4][5][6] Structurally, it features a central piperidine ring flanked by two pyridyl rings, a motif that bears resemblance to other neuroactive alkaloids, most notably nicotine and anatabine.[1][7] This structural similarity forms the primary basis for our initial hypothesis:

Central Hypothesis: this compound modulates the activity of nicotinic acetylcholine receptors (nAChRs), potentially acting as an agonist, antagonist, or allosteric modulator, thereby influencing downstream signaling pathways implicated in neurotransmission and inflammation.

The investigational workflow will be designed to systematically test this hypothesis, beginning with in-vitro characterization and progressing to more complex cellular and in-vivo models.

Comparative Pharmacology of Related Alkaloids

To contextualize our investigation, a comparison with structurally similar and better-characterized alkaloids is essential.

| Feature | This compound | Nicotine | Anatabine |

| Primary Classification | Minor Tobacco Alkaloid | Major Tobacco Alkaloid | Minor Tobacco Alkaloid |

| Known Pharmacological Activity | Limited data; potential nicotinic agonist suggested in a commercial context but not scientifically validated.[1] | Central nervous system stimulant, nAChR agonist. | Weaker nAChR agonist than nicotine, with reported anti-inflammatory properties.[1][8] |

| Key Structural Moieties | Dipyridyl piperidine | Pyridyl-pyrrolidine | Dipyridyl piperidine isomer |

| Therapeutic Potential | Unexplored. | Investigated for neurodegenerative disorders; primary use in smoking cessation. | Studied for anti-inflammatory, procognitive, and neuroprotective actions.[8] |

Part 2: In-Vitro Investigation of Molecular Targets

The initial phase of our investigation focuses on identifying and characterizing the direct molecular targets of this compound. Given our central hypothesis, nAChRs are the primary candidates.

Experimental Workflow for In-Vitro Target Validation

Caption: Hypothesized signaling pathways downstream of this compound-nAChR interaction.

Detailed Protocol: Western Blot for CREB Phosphorylation

This protocol aims to determine if this compound treatment leads to the phosphorylation of CREB, a key transcription factor involved in neuronal plasticity and survival.

Objective: To quantify the level of phosphorylated CREB (p-CREB) in a neuronal cell line (e.g., SH-SY5Y) following this compound treatment.

Materials:

-

SH-SY5Y cells.

-

Cell culture medium and supplements.

-

This compound.

-

Nicotine (positive control).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-p-CREB (Ser133), Rabbit anti-total CREB.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 80-90% confluency. Treat cells with various concentrations of this compound, nicotine, or vehicle control for a predetermined time (e.g., 15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (anti-p-CREB) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total CREB antibody to normalize for protein loading.

-

Data Analysis: Quantify band intensity using densitometry software. Express the results as the ratio of p-CREB to total CREB.

Part 4: In-Vivo Pharmacological Profiling

Positive in-vitro and cellular data would warrant progression to in-vivo studies to assess the physiological and potential therapeutic effects of this compound in a whole-organism context. The anti-inflammatory properties of the related alkaloid anatabine suggest that an initial in-vivo investigation could focus on models of inflammation. [8]

Proposed In-Vivo Study: Carrageenan-Induced Paw Edema Model

This acute inflammatory model is a standard for screening potential anti-inflammatory agents.

Objective: To evaluate the anti-inflammatory efficacy of this compound in a rodent model.

Methodology:

-

Animals: Wistar rats or Swiss albino mice.

-

Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Grouping: Divide animals into groups:

-

Vehicle control (e.g., saline).

-

Positive control (e.g., Indomethacin).

-

This compound (multiple dose levels, e.g., 1, 5, 10 mg/kg, administered intraperitoneally).

-

-

Procedure:

-

Administer the respective treatments to each group.

-

After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control.

-

Analyze the data using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

-

Conclusion and Future Directions

References

-

Cai, J., Liu, Y., Schartz, N. D., & Sumien, N. (2021). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. Molecules, 26(9), 2469. [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]

-

This compound and other methyl jasmonate-inducible nicotine alkaloids from >Nicotiana tabacum> cv. BY-2 cell cultures. VTT's Research Information Portal. [Link]

-

This compound (1) and trans-2,4-di(3-pyridyl)piperidine (2). ResearchGate. [Link]

-

Valli, M., Betti, A. H., et al. (2015). Pyridinic analog of the natural product (-)-spectaline as potential adjuvant for the treatment of central nervous system disorders. Bioorganic & Medicinal Chemistry Letters, 25(10), 2247–2250. [Link]

-

Hesterman, J. Y., et al. (2020). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 7(5). [Link]

-

This compound. PubChem. [Link]

-

Molecular structure of anabasine. ResearchGate. [Link]

-

Jacob, P., St. Helen, G., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry, 10, 881181. [Link]

-

Jacob, P., St. Helen, G., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods [frontiersin.org]

- 4. This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. By-2 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.vtt.fi [cris.vtt.fi]

- 7. researchgate.net [researchgate.net]

- 8. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Anatalline's Role in Plant Defense: A Technical Guide to its Core Mechanisms and Experimental Validation

Abstract

This technical guide provides an in-depth exploration of anatalline, a pyridine alkaloid found in Nicotiana species, and its emerging role in plant defense mechanisms. Moving beyond a general overview, this document synthesizes current research to detail the biosynthesis of this compound, its regulation by phytohormonal signaling pathways, and its potential modes of action against herbivores and pathogens. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation into this specialized area of plant chemical ecology. We will delve into the causality behind experimental choices, providing a framework for robust scientific inquiry.

Introduction: The Chemical Arsenal of Nicotiana and the Place of this compound

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal to defend against a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms.[1][2][3] The genus Nicotiana, and particularly Nicotiana tabacum, is renowned for its production of a diverse array of pyridine alkaloids, with nicotine being the most extensively studied.[4][5][6] However, beyond nicotine, a suite of other alkaloids, including this compound, contribute to the plant's defensive chemistry.[5][7][8][9]

This compound [2,4-di(3-pyridyl)piperidine] is a pyridine alkaloid that, while often present in lower concentrations than nicotine in mature plants, can be significantly induced under conditions of stress.[5][7][10] Its accumulation is notably triggered by methyl jasmonate (MeJA), a key signaling molecule in plant defense against chewing insects, indicating a programmed role for this compound in the plant's induced defense response.[5][7] This guide will dissect the current understanding of this compound's function, from its molecular origins to its ecological implications, providing a technical roadmap for its study.

Biosynthesis of this compound: A Branch of the Pyridine Alkaloid Pathway

The biosynthesis of pyridine alkaloids in Nicotiana is a complex process, with distinct precursors for its constituent rings. While the pyrrolidine ring of nicotine is derived from putrescine, the pyridine ring originates from nicotinic acid.[4][9][11] The biosynthesis of this compound is believed to diverge from the primary nicotine pathway, utilizing nicotinic acid-derived intermediates for the formation of its piperidine ring as well.[8]

While the complete enzymatic pathway for this compound has not been fully elucidated, several key enzymes and intermediates have been proposed based on studies of related alkaloids and gene expression analyses.[8][11]

Key Proposed Steps in this compound Biosynthesis:

-

Formation of the Pyridine Ring: The initial steps mirror those of nicotine biosynthesis, with the pyridine ring being derived from nicotinic acid.

-

Dimerization and Ring Formation: It is hypothesized that anatabine, a related alkaloid, is synthesized through the dimerization of a nicotinic acid metabolite.[8] The formation of this compound's central piperidine ring is also thought to involve nicotinic acid-derived precursors.[8]

-

Role of A622 and BBL Enzymes: Research has identified an isoflavone reductase-like enzyme (A622) and berberine bridge-like enzymes (BBLs) as crucial for the final steps of nicotine biosynthesis.[11] Studies have shown that suppression of BBLs not only reduces nicotine levels but also affects the accumulation of anatabine, anabasine, and this compound, suggesting their involvement in a late, possibly the final, step of the biosynthesis of these alkaloids.[8][12] It is proposed that BBLs, which are localized to the vacuole, are involved in the condensation reactions that form the final alkaloid structures.[8]

Regulation of this compound Production: The Jasmonate Signaling Nexus

The production of this compound is not constitutive but is instead tightly regulated by the plant's defense signaling network. The primary elicitor of this compound accumulation is methyl jasmonate (MeJA), the methylated, volatile form of jasmonic acid (JA).[5][7] The JA signaling pathway is a cornerstone of plant defense against necrotrophic pathogens and chewing herbivores.[13][14]

The Jasmonate Signaling Cascade Leading to this compound Production:

-

Herbivore or Pathogen Attack: Damage to plant tissues initiates the synthesis of jasmonic acid.

-

Signal Perception: JA or its derivatives are perceived by a receptor complex, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

-

Transcription Factor Activation: The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.

-

Upregulation of Biosynthetic Genes: These transcription factors upregulate the genes encoding the enzymes in the this compound biosynthetic pathway, such as the aforementioned BBLs.[8]

Crosstalk with Salicylic Acid:

The jasmonate and salicylic acid (SA) signaling pathways often exhibit an antagonistic relationship.[13][14] While JA is primarily involved in defense against necrotrophs and herbivores, SA is crucial for resistance against biotrophic pathogens.[13][15][16][17][18] This antagonism allows the plant to fine-tune its defense response to the specific type of attacker. High levels of SA can suppress the JA pathway, which in turn could lead to reduced this compound production.[13] Understanding this crosstalk is critical for predicting the defensive state of a plant under complex biotic stress scenarios involving multiple attackers.

Mode of Action: this compound as a Defensive Compound

While the precise molecular targets of this compound are not yet fully characterized, its role as a defensive alkaloid is inferred from its induction by defense signals and the known activities of other pyridine alkaloids.[2][19][20] The primary modes of action for such compounds generally fall into two categories: direct toxicity and feeding deterrence.

Potential Mechanisms of Action:

-

Neurotoxicity: Many pyridine alkaloids, including nicotine, act as agonists of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death. While the specific interaction of this compound with nAChRs has not been detailed, its structural similarity to other neurotoxic alkaloids suggests this as a plausible mechanism.

-

Feeding Deterrence: Alkaloids can act as potent feeding deterrents, dissuading herbivores from consuming plant tissues.[21][22][23][24] This can be due to their bitter taste or the induction of post-ingestive malaise. The induction of this compound upon herbivore attack suggests a role in preventing further damage.

-

Antimicrobial Activity: Some alkaloids exhibit antifungal or antibacterial properties.[25][26] They can disrupt cell membranes, inhibit essential enzymes, or interfere with cellular signaling in pathogenic microbes.[27][28][29] The potential for this compound to act as an antimicrobial agent warrants further investigation.

Experimental Validation: Protocols for Studying this compound

To facilitate further research into the role of this compound in plant defense, this section provides detailed, step-by-step methodologies for its extraction, quantification, and bioactivity assessment.

Extraction and Quantification of this compound from Nicotiana tabacum

This protocol is adapted from the methods described by Häkkinen et al. (2004) and is suitable for both plant tissues and cell cultures.[5][7]

Materials:

-

Lyophilized plant material (leaves, roots) or cell culture biomass

-

Methanol

-

3.3% Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

-

Internal standard (e.g., 5α-cholestane for GC-MS)

Protocol:

-

Sample Preparation: Weigh 50-100 mg of lyophilized and finely ground plant material.

-

Extraction:

-

To the plant material, add an appropriate amount of the internal standard.

-

Add 3 mL of 3.3% NH₄OH to basify the mixture.

-

Add 5 mL of a 4:1 (v/v) mixture of dichloromethane and methanol.

-

Vortex vigorously for 1 minute and then sonicate for 30 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Phase Separation: Carefully collect the lower organic phase. Repeat the extraction of the aqueous phase with another 5 mL of the dichloromethane/methanol mixture.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Reconstitution and Analysis: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol) for GC-MS or HPLC analysis.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Method | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Advantages | Disadvantages |

| GC-MS | Capillary column (e.g., HP-5MS) | Helium | Mass Spectrometry | High sensitivity and specificity, allows for structural confirmation. | Requires derivatization for some compounds, not suitable for thermolabile compounds. |

| HPLC | C18 reverse-phase column | Acetonitrile/water gradient with a buffer (e.g., ammonium bicarbonate) | UV or MS detector | Suitable for a wide range of compounds, including thermolabile ones. | May have lower resolution than GC for some compounds. |

Bioassays for Assessing the Defensive Properties of this compound

The following are generalized protocols that can be adapted to test the specific effects of purified this compound.

A. Insect Feeding Deterrence Bioassay:

This bioassay assesses the ability of this compound to deter feeding by a generalist herbivore (e.g., Spodoptera littoralis).

Materials:

-

Leaf discs from a non-host plant (e.g., lettuce)

-

Purified this compound

-

Solvent for this compound (e.g., ethanol)

-

Herbivorous insects (e.g., third-instar larvae)

-

Petri dishes with moist filter paper

Protocol:

-

Treatment Preparation: Prepare a series of concentrations of this compound in the chosen solvent.

-

Application: Apply a known volume of each this compound solution evenly to one half of a leaf disc. Apply the solvent alone to the other half as a control. Allow the solvent to evaporate completely.

-

Bioassay Setup: Place one treated leaf disc in each Petri dish. Introduce one pre-weighed insect larva into the center of the dish.

-

Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark cycle) for 24-48 hours.

-

Data Collection: After the incubation period, measure the area of the leaf disc consumed on both the treated and control halves. Calculate a feeding deterrence index (FDI) using the formula: FDI = [(C-T)/(C+T)] x 100, where C is the area consumed on the control half and T is the area consumed on the treated half.

B. Antifungal Bioassay (Agar Dilution Method):

This bioassay evaluates the ability of this compound to inhibit the growth of a pathogenic fungus (e.g., Botrytis cinerea).

Materials:

-

Potato Dextrose Agar (PDA)

-

Purified this compound

-

Solvent for this compound (e.g., DMSO)

-

Fungal culture

-

Sterile Petri dishes

Protocol:

-

Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to approximately 50°C.

-

Treatment Incorporation: Add the desired concentrations of this compound (dissolved in a small amount of solvent) to the molten PDA. Also, prepare control plates with the solvent alone.

-

Plate Pouring: Pour the treated and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a small plug of the fungal mycelium from an actively growing culture onto the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the fungus on the control plates reaches the edge of the dish. Calculate the percentage of growth inhibition compared to the control.

Future Directions and Unanswered Questions

The study of this compound's role in plant defense is a burgeoning field with many exciting avenues for future research. Key unanswered questions include:

-

Elucidation of the complete biosynthetic pathway: Identifying all the enzymes and intermediates involved in this compound biosynthesis will be crucial for understanding its regulation and for potential metabolic engineering applications.

-

Identification of molecular targets: Determining the specific receptors or enzymes that this compound interacts with in herbivores and pathogens will clarify its mode of action.

-

Ecological relevance in the field: Quantifying the impact of this compound on herbivore and pathogen populations in natural settings will provide a more complete picture of its defensive role.

-

Synergistic and antagonistic interactions: Investigating how this compound interacts with other defensive compounds in the plant's chemical profile will reveal the complexities of plant chemical defense.

Conclusion

This compound represents a fascinating, yet understudied, component of the chemical defense system of Nicotiana species. Its induction by jasmonate signaling firmly places it within the plant's induced defense arsenal. While its precise modes of action are still being unraveled, the available evidence suggests it likely contributes to defense through a combination of toxicity and deterrence. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biosynthesis, regulation, and bioactivity of this intriguing alkaloid. A deeper understanding of this compound will not only enhance our knowledge of plant-insect and plant-pathogen interactions but may also open new avenues for the development of novel, plant-derived pesticides and pharmaceuticals.

References

-

Thaler, J. S., Humphrey, P. T., & Whiteman, N. K. (2012). Evolution of jasmonate and salicylate signal crosstalk. Trends in plant science, 17(5), 260-270. [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum. ResearchGate. [Link]

-

Kajikawa, M., Shoji, T., Kato, A., & Hashimoto, T. (2011). Vacuole-localized berberine bridge enzyme-like proteins are required for a late step of nicotine biosynthesis in tobacco. The Plant Cell, 23(5), 1959-1972. [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. ResearchGate. [Link]

-

De Geyter, N., Gholami, A., Goormachtig, S., & Goossens, A. (2012). Jasmonate signaling in plant-pathogen interactions. Annual Plant Reviews, 44, 237-279. [Link]

-

Ding, Y., Johnson, R., Zhai, Q., & Mou, Z. (2019). PAMP-induced peptide 1 cooperates with salicylic acid to regulate stomatal immunity in Arabidopsis thaliana. Plant signaling & behavior, 14(11), 1666657. [Link]

-

Jack, R. C., Gruszewski, H. A., & Lewis, R. S. (2025). BBL enzymes exhibit enantiospecific preferences in the biosynthesis of pyridine alkaloids in Nicotiana tabacum L. Phytochemistry, 232, 114363. [Link]

-

Ziegler, J., & Facchini, P. J. (2008). Alkaloid biosynthesis: metabolism and trafficking. Annual review of plant biology, 59, 735-769. [Link]

-

Shoji, T., Kajikawa, M., & Hashimoto, T. (2010). Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.). BMC plant biology, 10, 247. [Link]

-

Ullah, N., Parveen, A., Bano, R., Zulfiqar, I., Maryam, M., & Khan, S. (2016). In vitro and in vivo protocols of antimicrobial bioassay of medicinal herbal extracts: A review. Asian Pacific Journal of Tropical Disease, 6(8), 660-664. [Link]

-

Caarls, L., Pieterse, C. M., & Van Wees, S. C. (2015). Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens. Frontiers in plant science, 6, 293. [Link]

-

Goossens, A., & Rischer, H. (2007). Implementation of functional genomics for gene discovery in alkaloid producing plants. Phytochemistry Reviews, 6(1), 35-49. [Link]

-

Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of botany, 111(6), 1021-1058. [Link]

-

Sang, H., & Kim, J. I. (2021). Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings. Journal of Fungi, 7(8), 652. [Link]

-

Ryder, N. S., Seidl, G., & Troke, P. F. (1984). Effect of the antimycotic drug naftifine on growth of and sterol biosynthesis in Candida albicans. Antimicrobial agents and chemotherapy, 25(4), 483-487. [Link]

-

Kavčič, P., Stibilj, V., & Germ, M. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Plants, 11(23), 3209. [Link]

-

Jacob, P., Chan, L., Cheung, P., & Benowitz, N. L. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Nicotine & Tobacco Research, 24(6), 925-933. [Link]

-

Zhang, Y., & Li, X. (2021). The past, present, and future of plant activators targeting the salicylic acid signaling pathway. International journal of molecular sciences, 22(16), 8565. [Link]

-

te Welscher, Y. M., Jones, L., van Leeuwen, M. R., Dijksterhuis, J., de Kruijff, B., Ebel, F., & Breukink, E. (2008). Natamycin blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane. Journal of Biological Chemistry, 283(10), 6393-6401. [Link]

-

Jain, S. M., & Dutta, A. K. (Eds.). (2016). Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants. Humana press. [Link]

-

War, A. R., Paul, S., Ahmad, T., Buhroo, A. A., Hussain, B., Ignacimuthu, S., & Sharma, H. C. (2012). Plant secondary metabolites as defense tools against herbivores for sustainable crop protection. Plant signaling & behavior, 7(10), 1305-1320. [Link]

-

Science.gov. (n.d.). feeding deterrent activity: Topics by Science.gov. [Link]

-

Zhang, Y., & Li, X. (2019). Biosynthesis and roles of salicylic acid in balancing stress response and growth in plants. Journal of integrative plant biology, 61(11), 1126-1139. [Link]

-

Keathley, J. H., Miller, J. R., & Scriber, J. M. (2012). Feeding responses to selected alkaloids by gypsy moth larvae, Lymantria dispar (L.). Journal of chemical ecology, 38(9), 1133-1140. [Link]

-

Singh, U. P., Pandey, V. N., Wagner, K. G., & Singh, K. P. (2001). Antifungal activity of an alkaloid allosecurinine against some fungi. Mycobiology, 29(2), 98-101. [Link]

-

Yuan, M., Jiang, Z., & Li, X. (2021). Pathogens pulling the strings: Effectors manipulating salicylic acid and phenylpropanoid biosynthesis in plants. Molecular Plant Pathology, 22(4), 379-388. [Link]

-

Liburd, O. E., Ar-Rashid, M. M., & Chari, J. V. (2021). Heterocyclic Amine-Induced Feeding Deterrence and Antennal Response of Honey Bees. Insects, 12(1), 58. [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures. Planta Medica, 70(10), 936-941. [Link]

-

Häkkinen, S. T., Rischer, H., Laakso, I., Maaheimo, H., Seppänen-Laakso, T., & Oksman-Caldentey, K. M. (2004). This compound and other methyl jasmonate-inducible nicotine alkaloids from Nicotiana tabacum cv. BY-2 cell cultures. VTT's Research Information Portal. [Link]

-

Levin, D. A. (1976). The chemical defenses of plants to pathogens and herbivores. Annual review of ecology and systematics, 7(1), 121-159. [Link]

-

Jain, S. M., & Praveen, S. (Eds.). (2016). Protocols for in vitro cultures and secondary metabolite analysis of aromatic and medicinal plants. Humana Press. [Link]

-

Liu, T. X., Chen, W. Q., & Li, X. X. (2022). Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China. Insects, 13(8), 724. [Link]

-

Mithöfer, A., & Boland, W. (2012). Plant defense against herbivores: chemical aspects. Annual review of plant biology, 63, 431-450. [Link]

-

Murthy, H. N., Lee, E. J., & Paek, K. Y. (2014). In vitro production of alkaloids: factors, approaches, challenges and prospects. Phytochemistry Reviews, 13(1), 21-41. [Link]

-

Liu, T. X., Chen, W. Q., & Li, X. X. (2022). Evaluation of the Toxicity of Chemical and Biogenic Insecticides to Three Outbreaking Insects in Desert Steppes of Northern China. Insects, 13(8), 724. [Link]

-

Abedinimazraeh, M., Keramat, B., & Hosseini, S. Z. (2019). EXTRACTION OF VARIOUS ALKALOIDS FROM IN VITRO CULTURES AND INTACT PLANTS OF LEUCOJUM AESTIVUM. Journal of Plant Productions, 42(4), 439-450. [Link]

-

Per-Ola, A., & Olejnik, D. (2016). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. CORESTA. [Link]

-

González-Teuber, M., Gries, R., Gries, G., & Pol-Fachin, L. (2022). Quillaja lancifolia Immunoadjuvant Saponins Show Toxicity to Herbivores and Pathogenic Fungi. International journal of molecular sciences, 23(21), 13247. [Link]

-

Rojas, B., & Burdfield-Steel, E. (2020). Results of toxicity assays. a Association between insect size and.... ResearchGate. [Link]

-

Ramírez-Sánchez, M., Romero, C., Bastías, A., & Olea-Azar, C. (2020). Assessment of Insecticidal Activity of Benzylisoquinoline Alkaloids from Chilean Rhamnaceae Plants against Fruit-Fly Drosophila melanogaster and the Lepidopteran Crop Pest Cydia pomonella. Molecules, 25(19), 4496. [Link]

-